molecular formula C3H3NO B017871 Propiolamide CAS No. 7341-96-0

Propiolamide

Cat. No. B017871
CAS RN: 7341-96-0
M. Wt: 69.06 g/mol
InChI Key: HCJTYESURSHXNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propiolamide has been achieved with high yields and purity, as described by Ferris, Lee, and Farrar (1997). They detailed a method involving the purification and confirmation of propiolamide's structure using 1H, 13C, and 15N NMR spectroscopy, highlighting its significant rotation around the carbon-nitrogen bond even at room temperature (Ferris, Lee, & Farrar, 1997). Shan Shu-tin (2015) designed and synthesized novel propiolamide derivatives, further expanding the chemical repertoire and demonstrating the compound's versatility (Shan Shu-tin, 2015).

Molecular Structure Analysis

The molecular structure of propiolamide has been extensively characterized by NMR spectroscopy. The studies by Ferris et al. (1997) provided detailed insights into the natural abundance of 13C and 15N chemical shifts in propiolamide, comparing these parameters with formamide and acetamide to elucidate structural differences and similarities (Ferris, Lee, & Farrar, 1997).

Chemical Reactions and Properties

Propiolamide undergoes various chemical reactions, forming a broad spectrum of functionalized derivatives. Xu et al. (2008) described a copper-catalyzed multicomponent reaction (MCR) that synthesizes functionalized propiolamidine derivatives, showcasing the compound's reactivity and applicability in organic synthesis (Xu et al., 2008). Furthermore, the work by Grams et al. (2019) on the trans-hydroboration of propiolamides highlights the compound's versatility in accessing previously elusive primary and secondary (E)-β-borylacrylamides (Grams, Fritzemeier, Slebodnick, & Santos, 2019).

Physical Properties Analysis

The physical properties of propiolamide, such as solubility, melting point, and boiling point, are crucial for its application in various chemical syntheses. While specific studies focusing solely on the physical properties of propiolamide were not highlighted, the structural and chemical analyses imply its stable nature under standard conditions, as observed in NMR studies (Ferris, Lee, & Farrar, 1997).

Chemical Properties Analysis

Propiolamide's chemical properties, such as reactivity with different reagents and behavior under various conditions, have been the subject of several studies. The ability to undergo copper-catalyzed multicomponent reactions and trans-hydroboration, as mentioned above, underscores its chemical versatility and the potential for generating a wide array of derivatives with diverse functional groups (Xu et al., 2008); (Grams, Fritzemeier, Slebodnick, & Santos, 2019).

Scientific Research Applications

Synthesis of Spiroindolines

  • Scientific Field: Organic Chemistry .
  • Application Summary: Propiolamide is used in the synthesis of spiroindolines, which are natural-product inspired compounds with anti-cancer activities .
  • Methods of Application: A post-Ugi/diastereoselective cascade reaction is developed to construct naturally existing spiroindolines via a facile and metal-free one-pot protocol. During the construction, a new C–C bond is formed through a selective 5-exo-dig indole cyclization on the propiolamide .
  • Results or Outcomes: The research provided a novel and robust protocol towards the synthesis of spiroindolines and revealed their potential application as anti-cancer agents in diverse human cancer cell lines .

Synthesis of Highly Substituted γ-lactams

  • Scientific Field: Organic Chemistry .
  • Application Summary: Propiolamide is used in the intramolecular cyclization of N-allyl propiolamides, which is a facile synthetic route to highly substituted γ-lactams .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Astronomical Search for Propiolamide

  • Scientific Field: Astronomy .
  • Application Summary: Propiolamide has been used in the astronomical search in the interstellar medium (ISM). The corresponding nitriles or isonitriles have also been detected in the ISM, some of which have relatively high abundances .
  • Methods of Application: A complete rotational study of propiolamide from 6 to 440 GHz was conducted. More than 5500 distinct frequency lines of propiolamide were identified and measured in the laboratory. These lines were fitted using an effective semi-rigid rotor Hamiltonian with nuclear quadrupole coupling interactions taken into consideration .
  • Results or Outcomes: The study supported searches for this amide in the ISM .

Biomedical Polymers

  • Scientific Field: Biomedical Engineering .
  • Application Summary: Propiolamide can be used in the synthesis of biomedical polymers. These polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

Propiolamide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The comprehensive spectroscopic data of Propiolamide will aid future astronomical searches . Although Propiolamide has yet to be included in astrochemical modeling networks, the observed upper limit to the ratio of Propiolamide to acetamide seems consistent with the ratios of related species as determined from past simulations .

properties

IUPAC Name

prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJTYESURSHXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223641
Record name 2-Propynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propiolamide

CAS RN

7341-96-0
Record name 2-Propynamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7341-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propynamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520954
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Record name 2-Propynamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propiolamide
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Record name PROPYNAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
TD Ferris, PT Lee, TC Farrar - Magnetic resonance in chemistry, 1997 - Wiley Online Library
A high‐yield synthesis and purification of propiolamide is described. The structure and purity of the compound were confirmed by 1 H, 13 C and 15 N NMR studies. Natural abundance …
L Zhang, L Ma, H Zhou, J Yao, X Li, G Qiu - Organic letters, 2018 - ACS Publications
… A was afforded when treating N-propiolamide 1 and alkyl bromide 2 … a formal α-addition of N-propiolamide for the synthesis of α-… Initially, the reaction of N-phenyl propiolamide 1a and 2-…
Number of citations: 27 pubs.acs.org
Y He, G Qiu - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
ZnBr2-Mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been described herein for the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione with high …
Number of citations: 36 pubs.rsc.org
M Yang, J Hua, H Wang, T Ma, C Liu… - The Journal of …, 2022 - ACS Publications
A metal- and oxidant-free route for affording azaspiro[4.5]deca-6,9-diene-3,8-dione via photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide has been …
Number of citations: 9 pubs.acs.org
S Lv, J Wang, C Zhang, S Xu, M Shi… - Angewandte …, 2015 - Wiley Online Library
A silver‐catalyzed amidiniumation of N‐propiolic formamidines for the synthesis of novel enamine amido carbene precursors is reported. Isolation of a first silver intermediate in silver‐…
Number of citations: 30 onlinelibrary.wiley.com
RJ Grams, CJ Garcia, C Szwetkowski… - Organic Letters, 2020 - ACS Publications
We report a transition-metal-free trans-selective semireduction of alkynes with pinacolborane and catalytic potassium tert-butoxide. A variety of 3-substituted primary and secondary …
Number of citations: 8 pubs.acs.org
ER Alonso, L Kolesniková, A Belloche, S Mata… - Astronomy & …, 2021 - aanda.org
… We identified and measured more than 5500 distinct frequency lines of propiolamide in the … of propiolamide toward the hot cores Sgr B2(N1S) and Sgr B2(N2). We find that propiolamide …
Number of citations: 5 www.aanda.org
BL Li, WY Gao, H Li, SQ Zhang, XQ Han… - Chinese Journal of …, 2019 - Wiley Online Library
… nucleophilic α-addition of cyclohexanone to propiolamide[8] might be realized via 6-exo- … tional catalyst to activate both ketone and propiolamide through the enamine formation and Na··…
Number of citations: 8 onlinelibrary.wiley.com
GB Little, MCL Gerry - Journal of Molecular Spectroscopy, 1978 - Elsevier
… The Question of Planarity of Propiolamide A prime purpose of this work was to determine whether propiolamide is planar in its equilibrium configuration. Since the earlier microwave …
Number of citations: 13 www.sciencedirect.com
S Lopes, T Nikitin, R Fausto - Journal of Photochemistry and Photobiology …, 2023 - Elsevier
… The present study focuses on propiolamide (HC triple bond … The polymerization of propiolamide, reported first by Allison … Thus, in order to fill this gap, in this work, propiolamide has …
Number of citations: 3 www.sciencedirect.com

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